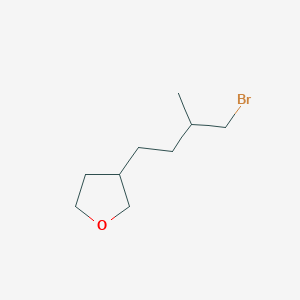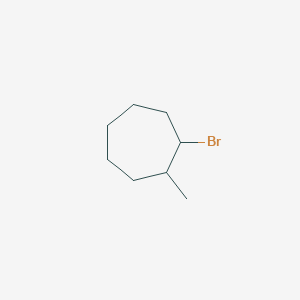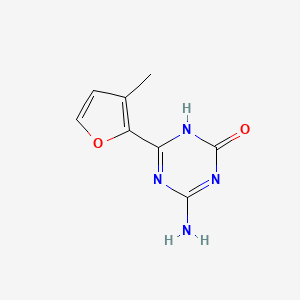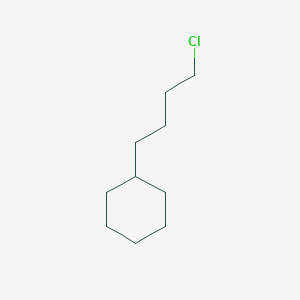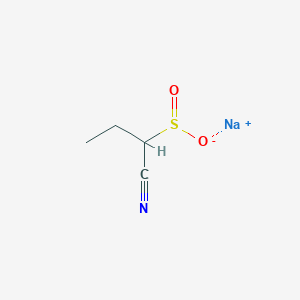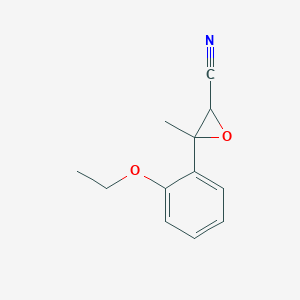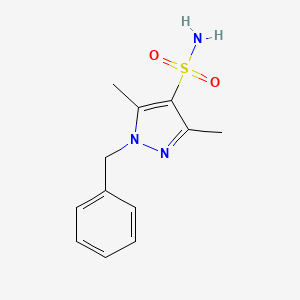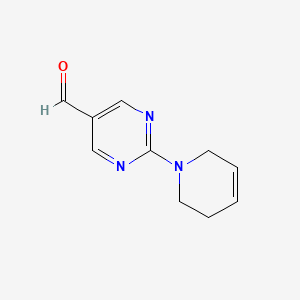![molecular formula C10H10Cl2OS B13185244 3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)
3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C10H10Cl2OS It is characterized by the presence of a dichlorophenyl group attached to a butanone backbone via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one typically involves the reaction of 3,4-dichlorophenyl thiol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichlorophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one
- 3-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one
- 3-[(3,4-Dichlorophenyl)sulfanyl]pentan-2-one
Uniqueness
3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanone backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10Cl2OS |
|---|---|
Poids moléculaire |
249.16 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)7(2)14-8-3-4-9(11)10(12)5-8/h3-5,7H,1-2H3 |
Clé InChI |
IDAHEJPVRJJCQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)SC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



